5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine
Overview
Description
“5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are important in medicinal chemistry and are found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 5-methyl and 1-(4-methylphenyl) substituents indicate that there are methyl groups attached to the 5th carbon and the 1st nitrogen of the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrazole ring. They can also undergo reactions at the 3-position with various electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Pyrazoles in general are aromatic and stable. They are often solids at room temperature .Scientific Research Applications
Synthetic Applications
5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine serves as a significant precursor in the synthesis of heterocyclic compounds, displaying versatility in chemical reactions. The compound's reactivity is pivotal for generating diverse heterocyclic frameworks, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique chemical properties facilitate mild reaction conditions, enabling the synthesis of various cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, phenols, and malononitriles (Gomaa & Ali, 2020).
Pharmacological Significance
The pyrazole nucleus, particularly methyl-substituted derivatives, exhibits a wide array of biological activities, making it a potent scaffold in medicinal chemistry. These compounds have shown promise in various pharmacological domains, including as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and antidiabetic agents. The review by Sharma et al. emphasizes the synthetic methodologies for methyl-substituted pyrazoles and their significant medicinal applications, underscoring their potential as novel therapeutic agents (Sharma et al., 2021).
Anticancer Research
Pyrazoline derivatives, synthesized from compounds like this compound, have been extensively studied for their anticancer properties. The exploration of pyrazoline's biological activity has been a focal point in pharmaceutical chemistry, with numerous derivatives demonstrating significant efficacy against various cancer types. This research has opened up new avenues for the development of pyrazoline-based anticancer agents, offering a promising outlook for future therapeutic strategies (Ray et al., 2022).
Enzyme Inhibition
Another significant application of pyrazoline derivatives is in the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The structural flexibility of the pyrazoline nucleus allows for selective inhibition of MAO, providing a therapeutic avenue for the treatment of various neurological disorders. Mathew et al. detailed the structure-activity relationship of pyrazoline derivatives, highlighting their potential as selective MAO inhibitors, which could lead to new treatments for depression and other MAO-related conditions (Mathew et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTWHQCHWFMGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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